2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a chloro group, a ketone group, and a sulfonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen core.
Introduction of the chloro group: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the sulfonyl amino group: This step involves the reaction of the benzo[c]chromen derivative with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with butanoic acid derivative: The final step involves the coupling of the intermediate with a butanoic acid derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
- 2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate
Uniqueness
2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate is unique due to the presence of the sulfonyl amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C24H24ClNO6S |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H24ClNO6S/c1-3-20(26-33(29,30)15-10-8-14(2)9-11-15)24(28)32-22-13-21-18(12-19(22)25)16-6-4-5-7-17(16)23(27)31-21/h8-13,20,26H,3-7H2,1-2H3 |
InChI Key |
JVFWWNJGRWUQOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.